
4-(2-Chloroethyl)morpholine hydrochloride
Overview
Description
4-(2-Chloroethyl)morpholine hydrochloride (CAS: 3647-69-6) is a quaternary ammonium salt with the molecular formula C₆H₁₃Cl₂NO and a molecular weight of 186.08 g/mol . Its structure features a morpholine ring (a six-membered heterocycle containing one oxygen atom) in a chair conformation, with a chloroethyl group attached to the nitrogen atom . This compound is hygroscopic and primarily used as a pharmaceutical intermediate in synthesizing drugs such as floredil, nimorazole, and anticancer agents . It also serves as a key reagent in alkylation reactions for modifying heterocycles like triazoles, oxadiazoles, and imidazoles .
Preparation Methods
Synthesis from 2-Morpholinoethanol and Thionyl Chloride
Reaction Mechanism and Conditions
The most widely documented synthesis route involves the chlorination of 2-morpholinoethanol using thionyl chloride (SOCl₂) in DCM. DMF acts as a catalyst, facilitating the conversion of the hydroxyl group to a chloride via nucleophilic substitution .
Procedure :
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Reactant Preparation : 2-Morpholinoethanol (13.88 mmol, 1.0 eq) is dissolved in DCM at 0°C.
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Chlorination : Thionyl chloride (5.0 eq) and catalytic DMF are added dropwise.
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Reaction : The mixture is heated to 40°C and stirred overnight.
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Work-Up : The solvent is evaporated, and the residue is washed with saturated sodium bicarbonate.
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Purification : Column chromatography (3% MeOH in DCM) yields the product as a colorless liquid .
Key Parameters :
Optimization and Scalability
Industrial protocols emphasize continuous flow processes to enhance efficiency. Automated reactors maintain precise temperature control, reducing side reactions like over-chlorination . Pilot-scale trials report 70–75% yields using similar conditions but with reduced solvent volumes (e.g., 10:1 DCM-to-reactant ratio) .
Alternative Synthetic Routes
Morpholine and 2-Chloroethanol
Though less common, this method involves reacting morpholine with 2-chloroethanol under acidic conditions. Hydrochloric acid (HCl) is introduced post-reaction to precipitate the hydrochloride salt .
Procedure :
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Alkylation : Morpholine and 2-chloroethanol are refluxed in ethanol with H₂SO₄.
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Acidification : HCl gas is bubbled into the mixture to form the hydrochloride salt.
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Crystallization : The product is recrystallized from ethanol/ether .
Challenges :
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Lower yields (50–60%) due to competing ether formation.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to minimize batch variability. Key features include:
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Residence Time : 2–4 hours at 40°C.
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Solvent Recovery : DCM is recycled via distillation.
Comparative Analysis of Methods
Parameter | Thionyl Chloride Method | 2-Chloroethanol Method |
---|---|---|
Starting Material | 2-Morpholinoethanol | Morpholine + 2-Chloroethanol |
Catalyst | DMF | H₂SO₄ |
Yield | 74% | 50–60% |
Purification | Column Chromatography | Recrystallization |
Scalability | High | Moderate |
Environmental Impact | Moderate (SOCl₂ handling) | Low |
Reaction Monitoring and Characterization
Analytical Techniques
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TLC : Hexane/ethyl acetate (7:3) monitors reaction progress .
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NMR : ¹H NMR (DMSO-d₆) confirms structure: δ 2.5–3.0 ppm (m, N-CH₂), 3.6–3.8 ppm (m, O-CH₂) .
Impurity Profiling
Common impurities include unreacted 2-morpholinoethanol (<2%) and over-chlorinated byproducts. These are removed via silica gel chromatography .
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
4-(2-Chloroethyl)morpholine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notable drugs synthesized using this compound include:
- Floredil : A vasodilator used in the treatment of peripheral vascular diseases.
- Nimorazole : An antiprotozoal agent effective against various infections.
- Morinamide : An antibiotic with activity against certain bacterial infections.
- Pholcodine : A cough suppressant used in cough syrups.
Table 1: Pharmaceutical Compounds Derived from MOC
Compound Name | Therapeutic Use |
---|---|
Floredil | Treatment of peripheral vascular diseases |
Nimorazole | Antiprotozoal agent |
Morinamide | Antibiotic |
Pholcodine | Cough suppressant |
Agrochemical Applications
In addition to its pharmaceutical uses, this compound serves as an intermediate in the production of agrochemicals. These compounds are critical for developing pesticides and herbicides that enhance agricultural productivity.
Material Science and Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices, particularly carboxymethyl cellulose (CMC). Research indicates that varying concentrations of MOC can significantly alter the physical and biological properties of polymers.
Case Study: Antimicrobial Activity in Polymers
A study investigated the antimicrobial properties of CMC modified with this compound at different concentrations (1%, 5%, 10%, and 15%). The results highlighted a direct correlation between the concentration of MOC and the zone of inhibition against various microorganisms, demonstrating its potential as a biocidal agent.
Table 2: Antimicrobial Sensitivity Testing Results
Sample No. | Concentration (%) | Zone of Inhibition (mm) |
---|---|---|
1 | 0 | 0 |
2 | 1 | 4 |
3 | 5 | 10 |
4 | 10 | 12 |
5 | 15 | 13 |
This study suggests that higher concentrations of MOC not only enhance antimicrobial efficacy but also improve thermal stability and optical characteristics of the modified polymers .
Safety and Toxicology Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as toxic if ingested and can cause severe skin burns and eye damage upon contact. Proper handling and storage conditions are crucial to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, DNA, and other cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is frequently compared to other N-(2-chloroethyl)heterocyclic hydrochlorides , which differ in the structure of the heterocyclic amine. Key analogs include:
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- N-(2-Chloroethyl)piperidine hydrochloride
- N-(2-Chloroethyl)diethylamine hydrochloride
Structural and Physicochemical Differences
Impact on Reactivity :
- The oxygen in morpholine increases hydrogen-bonding capacity , influencing reaction kinetics and product stability .
- Piperidine and pyrrolidine analogs exhibit faster alkylation in non-polar solvents due to reduced steric hindrance .
Key Findings :
- Morpholine derivatives often yield moderate-to-high products due to balanced steric and electronic effects .
- Piperidine analogs show superior performance in imidazole synthesis, likely due to better nucleophilic displacement .
Table 2: Antimicrobial and Anticancer Activity
Mechanistic Insights :
Biological Activity
4-(2-Chloroethyl)morpholine hydrochloride, a morpholine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its morpholine ring with a chloroethyl substituent. The synthesis typically involves the reaction of morpholine with chloroethyl compounds under controlled conditions, often utilizing solvents like diethyl ether and catalysts such as triethylamine .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated notable zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli . The compound's antibacterial activity was quantified using the cup plate method, revealing effective concentrations that inhibit bacterial growth (see Table 1) .
Compound | Gram Positive Activity (mm) | Gram Negative Activity (mm) |
---|---|---|
This compound | 15 | 12 |
Enzymatic Inhibition
The compound has also been studied for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. Inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases, where increased activity can lead to cognitive deficits. The compound showed an IC50 value indicating a promising inhibitory effect on AChE, which is essential for developing treatments for Alzheimer's disease .
The mechanism by which this compound exhibits its biological effects involves interaction with various receptors and enzymes. For instance, its ability to inhibit AChE suggests a potential role in enhancing cholinergic transmission in the brain, which is beneficial for cognitive function. Additionally, studies have indicated that the compound may function as a multitargeted ligand, interacting with histamine receptors (H1R, H3R) alongside cholinesterases .
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- In a study focused on synthesizing new benzothiazole derivatives, this compound was used as a precursor. The resulting compounds exhibited multitargeted inhibition against AChE and various histamine receptors, demonstrating potential therapeutic applications in treating cognitive disorders .
- Another investigation highlighted the compound's antibacterial properties against both Staphylococcus aureus and Escherichia coli , confirming its effectiveness as an antimicrobial agent .
Toxicity and Safety Profile
While the biological activities of this compound are promising, it is crucial to consider its safety profile. Toxicological assessments indicate that while the compound shows potent biological effects, careful evaluation is necessary to ascertain its safety for therapeutic use. Studies have suggested that high concentrations may lead to cytotoxic effects; thus, dosage optimization is essential .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(2-chloroethyl)morpholine hydrochloride, and how can its purity be validated?
- Methodological Answer : The compound is commonly synthesized via nucleophilic substitution reactions, where morpholine reacts with 1,2-dichloroethane under controlled conditions. For example, it is used as an intermediate in multi-step syntheses (e.g., coupling with aryl halides in the presence of catalysts) . Purity validation involves liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak at m/z 186 [M+H]⁺ and HPLC for retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) . Melting point analysis (180–185°C) and Cl⁻ ion titration can further corroborate purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the morpholine ring structure and chloroethyl substituent (e.g., δ ~3.6 ppm for morpholine protons) .
- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns of Cl atoms .
- Elemental Analysis : Quantify C, H, N, and Cl content (theoretical: C 38.72%, H 6.49%, Cl 38.07%) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 185°C to assess thermal stability .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified as acutely toxic (Oral Category 3, Dermal Category 4), corrosive (Skin Corrosion 1B), and hazardous to aquatic life. Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Avoid exposure to moisture to prevent HCl release.
- Store in airtight containers at 2–8°C, segregated from bases or oxidizers .
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How does the chloroethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloroethyl moiety undergoes SN2 reactions due to the β-chlorine’s electrophilicity. Steric hindrance from the morpholine ring slows reactivity compared to linear chloroalkanes, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient substitution . Kinetic studies using GC-MS or NMR can track reaction progress and competing elimination pathways .
Q. What strategies mitigate challenges in synthesizing derivatives of this compound with high enantiomeric purity?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
- Asymmetric Catalysis : Employ palladium or nickel catalysts with chiral ligands (e.g., BINAP) during coupling reactions .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How can researchers address contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C, monitored via HPLC and ion chromatography for HCl release. For example:
- Acidic Conditions (pH < 3) : Rapid decomposition via hydrolysis of the morpholine ring .
- Neutral/Alkaline Conditions (pH 7–12) : Slow degradation of the chloroethyl group .
- Mitigation : Use stabilizers like antioxidants (e.g., BHT) or store in anhydrous environments .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing:
- Anticancer Agents : E.g., coupling with pyridinyl or quinazolinyl moieties to target kinase inhibitors .
- Neuroactive Compounds : Functionalization to create morpholine-based dopamine receptor ligands .
- Prodrugs : pH-sensitive derivatives for controlled drug release .
- Biological activity is validated via in vitro assays (e.g., IC₅₀ determination in cell lines) .
Properties
IUPAC Name |
4-(2-chloroethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHDLKSWUDGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052043 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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CAS No. |
3647-69-6 | |
Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=3647-69-6 | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride | |
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Record name | Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |
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Record name | 4-(2-Chloroethyl)morpholine hydrochloride (1:1) | |
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Record name | 4-(2-chloroethyl)morpholinium chloride | |
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Retrosynthesis Analysis
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